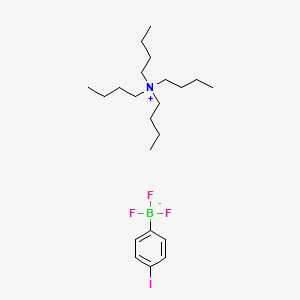
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is a chemical compound with the molecular formula C22H40BF3IN . It is used in scientific research due to its unique properties, making it ideal for applications in organic synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is represented by the InChI code: 1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-1-3-6(11)4-2-5/h5-16H2,1-4H3;1-4H/q+1;-1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is a solid compound with a molecular weight of 513.28 . More detailed physical and chemical properties were not available in the sources I found .Scientific Research Applications
1. Catalysis and Organic Synthesis
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide and its derivatives have been reported to play significant roles in various catalysis and organic synthesis processes. The compound is recognized for its role as a catalyst in homogenous Ziegler-Natta chemistry, particularly tris(pentafluorophenyl)borane, which is utilized for its excellent activating component properties. This boron Lewis acid is increasingly employed in organic and organometallic chemistry, including catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Furthermore, it can stabilize less favored tautomeric forms through adduct formation and induce unusual reactions of early metal acetylide complexes, helping stabilize uncommon coordination geometries of carbon (Erker, 2005).
2. Reduction of N-phenyl Amides
The compound is also an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This method allows for the mild reduction of a variety of these amides with minimal purification, low temperatures, and short reaction times. The reduction process shows functional group tolerance for alkenes, nitro groups, and aryl halides, including aryl iodides, which indicates its potential for broad applicability in organic synthesis (Chadwick et al., 2014).
3. Material Science and Polymerization
The compound has been implicated in material science, particularly in the formation of microporous polymer networks. Tetrakis(pentafluorophenyl)borate, a weakly coordinating anion (WCA) similar to the compound , has been used as a building block in dendrimers and is important for generating microporous polymer networks. These networks display extraordinarily high surface areas, and the central carbon atom can be replaced by other elements such as silicon to form element-organic frameworks. This innovation combines the field of WCAs with that of microporous polymer networks, potentially enhancing the mobility and accessibility of the countercation in the solid state (Fischer et al., 2013).
4. Fluorination and Trifluoromethoxylation
The compound's derivatives have been employed in the direct trifluoromethoxylation of aliphatic substrates, representing a novel approach in organic synthesis. Tetrabutylammonium triphenyldifluorosilicate was reacted with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions to generate a trifluoromethoxide anion capable of substituting activated bromides and, to some extent, alkyl iodides, resulting in the formation of aliphatic trifluoromethyl ethers. This methodology is significant as it provides a new pathway for the introduction of trifluoromethyl groups into organic compounds (Marrec et al., 2010).
Safety and Hazards
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
properties
IUPAC Name |
tetrabutylazanium;trifluoro-(4-iodophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-1-3-6(11)4-2-5/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNXIMGPHKQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)I)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

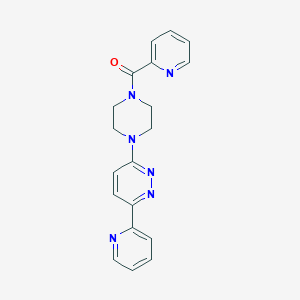
![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)

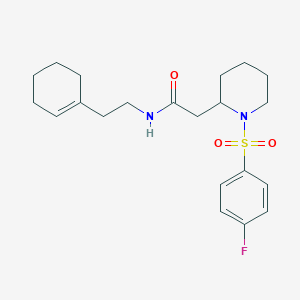
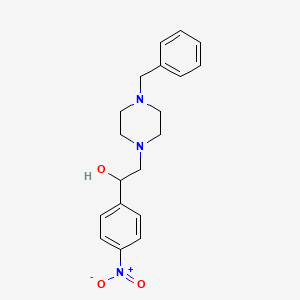
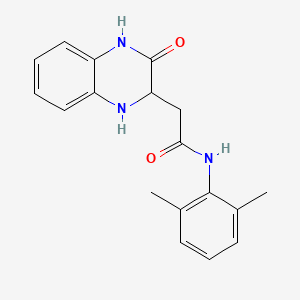
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)
![2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2560356.png)

![N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2560359.png)
![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B2560360.png)
![2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile](/img/structure/B2560362.png)
![(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2560363.png)
